molecular formula C15H28N2O3 B2890959 tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate CAS No. 1909309-68-7

tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate

Cat. No. B2890959
CAS RN: 1909309-68-7
M. Wt: 284.4
InChI Key: KPUCPWPGEADPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is a valuable intermediate for the synthesis of various pharmaceuticals and bioactive molecules . It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .


Synthesis Analysis

The synthesis of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate involves several steps. The tert-butyl carbamate group is stable under mild conditions and can be easily removed by treatment with acidic or basic reagents . This allows for the selective deprotection of the amino group without affecting other functional groups present in the molecule .


Molecular Structure Analysis

The molecular formula of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is C15H28N2O3 . The InChI code is 1S/C15H28N2O3/c1-15(2,3)20-14(18)17-11-7-9-19-13(10-11)12-6-4-5-8-16-12/h11-13,16H,4-10H2,1-3H3,(H,17,18) .


Chemical Reactions Analysis

The tert-butyl carbamate group is stable under mild conditions and can be easily removed by treatment with acidic or basic reagents . This allows for the selective deprotection of the amino group without affecting other functional groups present in the molecule .


Physical And Chemical Properties Analysis

Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is a white to off-white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane . It has a molecular weight of 284.4 .

Scientific Research Applications

Photoredox-Catalyzed Amination

A study by (Wang et al., 2022) described a photoredox-catalyzed amination process using a tert-butyl carbamate compound as a precursor. This method was applied to synthesize 3-aminochromones under mild conditions, which are useful intermediates in organic synthesis.

NMR and Crystal Studies

(Shanthi et al., 2020) conducted a study focusing on the synthesis and characterization of tert-butyl carbamates. They used NMR spectroscopy and X-ray diffraction techniques to understand the molecular structure and properties of these compounds.

Synthesis of 4-Hydroxypipecolate Derivatives

In a study by (Marin et al., 2004), tert-butyl 2-substituted piperidinecarboxylates were synthesized and used as precursors for producing 4-hydroxypipecolates and 4-hydroxylysine derivatives, which have applications in medicinal chemistry.

Synthesis of Sedridines and Ethylnorlobelols

(Passarella et al., 2005) demonstrated the use of a tert-butyl piperidinecarboxylate derivative in the synthesis of biologically active alkaloids like sedridine and ethylnorlobelol. This synthesis showcases the compound's potential as a building block in organic synthesis.

X-ray Diffraction and Biological Evaluation

A study by (Sanjeevarayappa et al., 2015) synthesized and characterized a tert-butyl piperazinecarboxylate derivative. The research included X-ray diffraction studies and a preliminary evaluation of its biological activities.

Synthesis of Molecular Structures

(Moriguchi et al., 2014) synthesized a compound similar to tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate and studied its molecular structure through X-ray diffraction, contributing to the understanding of cyclic amino acid esters.

Mechanism of Action

As a prodrug of ®-3-aminopiperidine, tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate acts as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

The tert-butyl carbamate group’s stability and easy removal make it a versatile building block in medicinal chemistry . It has great application prospects for industrial production .

properties

IUPAC Name

tert-butyl N-(2-piperidin-3-yloxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUCPWPGEADPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.